molecular formula C15H13N3O3S B5543703 5,6-Dimethyl-3-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidin-4-one

5,6-Dimethyl-3-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B5543703
M. Wt: 315.3 g/mol
InChI Key: PYCXQVUKYOLASB-UHFFFAOYSA-N
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Description

5,6-Dimethyl-3-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms The presence of a 4-nitrophenyl group and two methyl groups at positions 5 and 6 of the thieno ring adds to its unique chemical properties

Preparation Methods

The synthesis of 5,6-Dimethyl-3-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with 2-amino-3,5-dimethylthiophene-4-carboxylic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and organic solvents such as dimethylformamide or toluene .

Chemical Reactions Analysis

5,6-Dimethyl-3-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. In cancer research, it has been found to inhibit kinases such as PARP-1, which play a crucial role in DNA repair mechanisms. By inhibiting these kinases, the compound induces DNA damage in cancer cells, leading to cell death . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Properties

IUPAC Name

5,6-dimethyl-3-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9-10(2)22-14-13(9)15(19)17(8-16-14)7-11-3-5-12(6-4-11)18(20)21/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCXQVUKYOLASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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